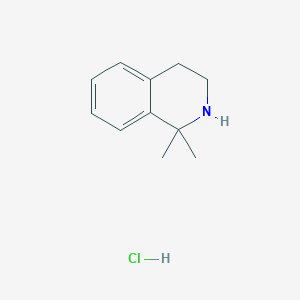

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Vue d'ensemble

Description

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the molecular formula C11H15N·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives. The process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Another method involves the N-alkylation of benzylamines with haloacetophenones, followed by cyclization to form the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Reduction: It can be reduced to form decahydroisoquinoline derivatives under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Nitrones.

Reduction: Decahydroisoquinoline derivatives.

Substitution: N-alkylated or N-acylated tetrahydroisoquinoline derivatives.

Applications De Recherche Scientifique

Chemistry

1MeTIQ serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations:

- Oxidation : Produces nitrones.

- Reduction : Yields decahydroisoquinoline derivatives.

- Substitution : Results in N-alkylated or N-acylated tetrahydroisoquinoline derivatives.

Biology

The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems. Research indicates that 1MeTIQ may modulate dopamine and serotonin receptors, contributing to its neuroprotective properties against neurodegenerative diseases like Parkinson's disease . Additionally, it exhibits antineuroinflammatory effects , potentially reducing neuroinflammation associated with various neurological disorders.

Medicine

In medical research, 1MeTIQ is investigated for its therapeutic effects in treating conditions such as:

- Neurodegenerative Diseases : It shows promise in managing symptoms of Parkinson's disease and diabetic neuropathic pain by restoring altered neurotransmitter concentrations .

- Antimicrobial Properties : Studies suggest that tetrahydroisoquinoline derivatives can combat various infectious pathogens.

Pharmacokinetics

The pharmacokinetic profile of 1MeTIQ is influenced by its chemical structure:

- Absorption and Distribution : The hydrochloride form enhances solubility in water, facilitating absorption into biological systems.

- Metabolism : The compound undergoes metabolic transformations leading to various derivatives with distinct biological activities .

Neuroprotective Effects

A study demonstrated that acute treatment with 1MeTIQ ameliorated mechanical allodynia and thermal hyperalgesia in diabetic neuropathic pain models. It restored serotonin and dopamine levels in specific brain regions, indicating its potential for managing diabetic neuropathic pain .

Antimicrobial Research

Research into the antimicrobial properties of tetrahydroisoquinoline derivatives has shown effectiveness against several infectious pathogens. This highlights the compound's potential role in developing new treatments for infections .

Mécanisme D'action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:

Neurotransmitter Systems: The compound can modulate neurotransmitter release and uptake, potentially offering neuroprotective effects.

Enzyme Inhibition: It may inhibit enzymes such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.

Antioxidant Activity: The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with similar neuroprotective properties.

Tetrahydroisoquinoline: The parent compound, which serves as a precursor to various bioactive derivatives.

Uniqueness

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other tetrahydroisoquinoline derivatives .

Activité Biologique

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a chemical compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₁H₁₆ClN

- Molecular Weight : 197.71 g/mol

- Structure : The compound features a bicyclic structure characteristic of tetrahydroisoquinolines, with specific methylation that influences its biological properties.

1MeTIQ interacts with various biological targets and pathways:

- Neurotransmitter Modulation : It is believed to modulate dopamine and serotonin receptors, which may account for its neuroprotective effects against neurodegenerative diseases such as Parkinson's disease.

- Antineuroinflammatory Effects : The compound has been identified as an antineuroinflammatory agent, potentially reducing neuroinflammation associated with various neurological disorders.

Biological Activities

1MeTIQ exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that 1MeTIQ can protect dopaminergic neurons, as evidenced by reduced neuronal damage in animal models.

- Antimicrobial Properties : Research indicates that tetrahydroisoquinoline derivatives can combat various infectious pathogens, highlighting the compound's potential in treating infections.

- Pharmacological Potential : Its structural analogs have been studied for their effects on neurotransmitter systems and their implications in drug development for neurological conditions.

Pharmacokinetics

The pharmacokinetic profile of 1MeTIQ is influenced by its chemical structure:

- Absorption and Distribution : The hydrochloride form enhances solubility in water, facilitating absorption into biological systems.

- Metabolism : The compound undergoes metabolic transformations that can lead to various derivatives with distinct biological activities. For instance, oxidation can yield nitrones while reduction can produce decahydroisoquinoline derivatives.

Study on Neuroprotective Effects

A significant study investigated the effects of chronic administration of 1MeTIQ in rat models. Results indicated a mild but significant decrease in striatal dopamine concentrations, suggesting potential neurotoxic effects at high doses. However, lower doses exhibited protective effects against neurodegeneration .

Analytical Method Development

Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been pivotal in analyzing the presence of 1MeTIQ in biological samples. This method demonstrated high specificity and sensitivity for detecting the compound in human blood and post-mortem tissues .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅N | Lacks one methyl group; exhibits different biological activity. |

| Tetrahydroisoquinoline | C₉H₉N | Parent structure; broader range of derivatives available. |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C₁₂H₁₅NO | Contains methoxy group; potential differences in solubility and reactivity. |

The unique methylation pattern of 1MeTIQ differentiates it from other tetrahydroisoquinoline derivatives and enhances its pharmacological profile.

Propriétés

IUPAC Name |

1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)10-6-4-3-5-9(10)7-8-12-11;/h3-6,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMAJLSUMHXAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.